molecular formula C15H21N3 B8481205 3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propionitrile CAS No. 201929-91-1

3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propionitrile

Cat. No.: B8481205
CAS No.: 201929-91-1
M. Wt: 243.35 g/mol
InChI Key: CGDFYRSLOOOVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propionitrile is a useful research compound. Its molecular formula is C15H21N3 and its molecular weight is 243.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

201929-91-1

Molecular Formula

C15H21N3

Molecular Weight

243.35 g/mol

IUPAC Name

3-[4-(2,6-dimethylphenyl)piperazin-1-yl]propanenitrile

InChI

InChI=1S/C15H21N3/c1-13-5-3-6-14(2)15(13)18-11-9-17(10-12-18)8-4-7-16/h3,5-6H,4,8-12H2,1-2H3

InChI Key

CGDFYRSLOOOVNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)CCC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(2,6-Dimethylphenyl) piperazine (1 g, 5.23 mmol) in MeOH (10 ml) was cooled to 0° and 0.305 g (5.73 mmol) of acrilonitrile was added. The reaction was stirred overnight at room temperature and evaporated under vacuum affording 1 g of crude 3-[4-(2,6-dimethylphenyl)piperazin-1-yl]propionitrile as a waxy solid. This compound was dissolved in MeOH (60 ml), 2 ml 37% HCl and hydrogenated under pressure (40 psi) with 0.2 g of 10% Pd\C. The reaction was filtered and evaporated to dryness obtaining 1 g of the title compound, as a hydrochloride salt, that was used without further purification for the following reaction.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.305 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.